molecular formula C24H20ClN3O3 B12138051 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol

2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol

Cat. No.: B12138051
M. Wt: 433.9 g/mol
InChI Key: OBIHVZIFRXPJMR-UHFFFAOYSA-N
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Description

The compound 2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol (IUPAC name: 2-[2-azanyl-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol) is a diaryl pyrimidine derivative with the molecular formula C23H17Cl2N3O3 and a molecular weight of 446.31 g/mol . Its structure comprises a pyrimidine core substituted with a 4-methoxyphenyl group at position 5 and a phenolic ring at position 2, further functionalized with a 3-chlorobenzyloxy moiety. This compound’s design leverages the pyrimidine scaffold’s versatility in medicinal chemistry, often associated with antiviral, antimicrobial, and anticancer activities .

Properties

Molecular Formula

C24H20ClN3O3

Molecular Weight

433.9 g/mol

IUPAC Name

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol

InChI

InChI=1S/C24H20ClN3O3/c1-30-18-7-5-16(6-8-18)21-13-27-24(26)28-23(21)20-10-9-19(12-22(20)29)31-14-15-3-2-4-17(25)11-15/h2-13,29H,14H2,1H3,(H2,26,27,28)

InChI Key

OBIHVZIFRXPJMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrimidine ring, followed by the introduction of the amino and methoxyphenyl groups. The phenol ring is then synthesized separately and functionalized with the chlorobenzyl group. Finally, the two rings are coupled together under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can yield an amino group.

Scientific Research Applications

2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diaryl pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs (Table 1).

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity (Reported) References
Target Compound 4-Methoxyphenyl (position 5), 3-chlorobenzyloxy (phenolic ring) C23H17Cl2N3O3 446.31 Electron-donating (OCH₃) and electron-withdrawing (Cl) groups Not explicitly reported; inferred antiviral potential from structural analogs
AP-3-OMe-Ph 3-Methoxyphenyl (position 5) C17H14N3O2 300.31 Meta-methoxy group Binds hACE2-S complex (SARS-CoV-2 target) with ΔG = -8.2 kcal/mol
AP-4-Me-Ph 4-Methylphenyl (position 5) C17H14N3O 276.31 Para-methyl group Moderate hACE2-S binding (ΔG = -7.8 kcal/mol)
BH26536 2-Methoxyphenyl (position 5), trifluoromethyl (position 6) C25H19ClF3N3O3 501.88 Trifluoromethyl enhances lipophilicity No explicit data; structural similarity suggests kinase inhibition potential
Y041-2665 2-Methoxyphenyl (position 5), methyl (position 6) C25H22ClN3O3 447.92 Methyl group reduces steric hindrance Available in limited quantities (7 mg); activity untested
BH26539 4-Chlorobenzyloxy (phenolic ring) C25H19ClF3N3O3 501.88 Para-chloro substitution Similar to BH26536; may enhance DNA intercalation

Key Observations:

Substituent Position Effects: The para-methoxy group in the target compound (vs. meta in AP-3-OMe-Ph) may enhance electronic interactions with target proteins due to improved resonance stabilization .

Molecular Weight and Lipophilicity :

  • The target compound (446.31 g/mol) is lighter than trifluoromethyl analogs (e.g., BH26536: 501.88 g/mol), suggesting better bioavailability .
  • Trifluoromethyl groups (e.g., BH26536) increase logP values, favoring membrane permeability but risking metabolic instability .

Biological Activity Trends :

  • AP-3-OMe-Ph demonstrated strong binding to the hACE2-S protein (ΔG = -8.2 kcal/mol), while AP-4-Me-Ph showed weaker affinity, highlighting the importance of substituent polarity and position in antiviral activity .
  • Chlorinated derivatives (e.g., BH26539) are hypothesized to exhibit enhanced DNA intercalation or kinase inhibition, though experimental validation is pending .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to those in and , involving Suzuki-Miyaura coupling for aryl-pyrimidine bond formation . However, analogs with trifluoromethyl groups (e.g., BH26536) require specialized fluorination steps, increasing synthetic complexity .

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